VT-1598 Exhibits Superior Target Affinity (Kd = 13 nM) for Fungal CYP51B Compared to Oteseconazole (Kd = 39 nM)
VT-1598 demonstrates a 3-fold higher binding affinity for fungal CYP51B (Kd = 13 nM) compared to the FDA-approved tetrazole antifungal oteseconazole (VT-1161; Kd = 39 nM) . This differential target engagement establishes VT-1598 as a higher-affinity CYP51 inhibitor within the tetrazole class, which may translate to enhanced potency in target occupancy-dependent assays and in vivo efficacy models [1].
| Evidence Dimension | Binding affinity (Kd) for fungal CYP51B |
|---|---|
| Target Compound Data | Kd = 13 nM |
| Comparator Or Baseline | Oteseconazole (VT-1161): Kd < 39 nM (reported as ≤39 nM) |
| Quantified Difference | VT-1598 affinity is approximately 3-fold higher (13 nM vs. ≤39 nM) |
| Conditions | In vitro biochemical binding assay for fungal sterol 14α-demethylase (CYP51B) |
Why This Matters
Higher target affinity enables lower effective concentrations in target engagement studies and may reduce the compound quantity required for achieving robust pharmacological effects in vitro.
- [1] Wiederhold NP, et al. J Antimicrob Chemother. 2018 Feb 1;73(2):404-408. View Source
